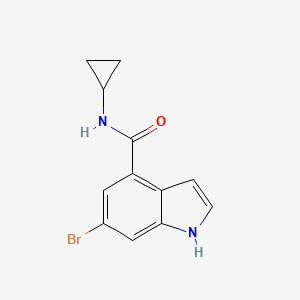
4-(5-Methylthiophen-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methylthiophen-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H10OS . It consists of a benzaldehyde moiety substituted with a 5-methylthiophene group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(5-Methylthiophen-2-yl)benzaldehyde typically involves the following steps:
Thiophene Functionalization: The starting material, 5-methylthiophene, undergoes functionalization to introduce a formyl group at the 2-position. This can be achieved through Vilsmeier-Haack formylation using N,N-dimethylformamide and phosphorus oxychloride.
Aldehyde Formation: The formylated thiophene is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired this compound
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
4-(5-Methylthiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid
Major Products:
Oxidation: 4-(5-Methylthiophen-2-yl)benzoic acid.
Reduction: 4-(5-Methylthiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry:
4-(5-Methylthiophen-2-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials .
Biology:
In biological research, this compound is used to study the interactions between thiophene derivatives and biological macromolecules. It can be employed in the design of bioactive molecules and probes for biochemical assays .
Medicine:
It can be used as a starting material for the synthesis of drug candidates targeting various diseases, including cancer, inflammation, and infectious diseases .
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 4-(5-Methylthiophen-2-yl)benzaldehyde depends on its specific application
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Aromatic Interactions: The thiophene ring can participate in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their structure and function
Comparaison Avec Des Composés Similaires
4-(2-Thienyl)benzaldehyde: Similar structure but with an unsubstituted thiophene ring.
4-(5-Bromothiophen-2-yl)benzaldehyde: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Methylfuran-2-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring
Uniqueness:
4-(5-Methylthiophen-2-yl)benzaldehyde is unique due to the presence of the 5-methylthiophene group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C12H10OS |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
4-(5-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 |
Clé InChI |
VBEUXSGEBOJGLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)











![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
